molecular formula C8H3F2N3 B1393030 5,6-Difluoro-1H-indazole-3-carbonitrile CAS No. 885278-36-4

5,6-Difluoro-1H-indazole-3-carbonitrile

Cat. No. B1393030
M. Wt: 179.13 g/mol
InChI Key: ONSCTUARADANFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-1H-indazole-3-carbonitrile is a synthetic compound that belongs to the class of indazole derivatives. It has a molecular formula of C8H3F2N3 and an average mass of 179.126 Da .


Molecular Structure Analysis

The molecular structure of 5,6-Difluoro-1H-indazole-3-carbonitrile consists of an indazole ring, which is a bicyclic compound made up of a benzene ring fused to a pyrazole ring. The indazole ring is substituted at the 5 and 6 positions with fluorine atoms and at the 3 position with a carbonitrile group .


Physical And Chemical Properties Analysis

Its InChI code is 1S/C8H3F2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13) and its InChI key is ONSCTUARADANFA-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Pyrimidine and Indazole Derivatives : T. Yakaiah et al. (2008) developed a method for synthesizing pyrimidine fused indazole derivatives using 3-amino-4-(trifluoromethyl)-6-phenyl-1H-indazole-7-carbonitrile. These compounds exhibited significant antimicrobial activity against various bacterial and fungal species (Yakaiah et al., 2008).

Chemical Properties and Applications

  • Supramolecular Structures of Perfluorinated Indazoles : B. Muñoz et al. (2014) investigated the synthesis and characterization of perfluorinated 1H-indazoles. Their study revealed interesting supramolecular structures dependent on the length of the perfluoroalkyl chain, highlighting the potential of these molecules as ligands (Muñoz et al., 2014).

  • Structural Analysis of Fluorinated Indazoles : J. Teichert et al. (2007) focused on the structural determination of various NH-indazoles, including their crystallization forms and molecular interactions. This study provides insights into how fluorine substitution affects the supramolecular structure of NH-indazoles (Teichert et al., 2007).

  • Synthesis of Novel Heterocyclic Compounds : Research by Lei Li et al. (2017) presented an efficient metal-free method to synthesize pyrimido[1,2-b]indazole-3-carbonitrile derivatives. This showcases the versatility of indazole derivatives in the creation of novel compounds (Li et al., 2017).

Advanced Materials and Applications

  • Development of Green Dyes : M. Pordel et al. (2014) synthesized new derivatives of 2-(5-hydroxyimino-1-alkyl-4,5-dihydro-1H-4-indazolyliden)-2-arylacetonitriles. These compounds, deep green in color, are potential candidates for intramolecular charge transfer-based green dyes (Pordel et al., 2014).

properties

IUPAC Name

5,6-difluoro-1H-indazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2N3/c9-5-1-4-7(2-6(5)10)12-13-8(4)3-11/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSCTUARADANFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680008
Record name 5,6-Difluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-1H-indazole-3-carbonitrile

CAS RN

885278-36-4
Record name 5,6-Difluoro-1H-indazole-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885278-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Difluoro-1H-indazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6-Difluoro-1H-indazole-3-carbonitrile
Reactant of Route 2
5,6-Difluoro-1H-indazole-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
5,6-Difluoro-1H-indazole-3-carbonitrile
Reactant of Route 4
5,6-Difluoro-1H-indazole-3-carbonitrile
Reactant of Route 5
5,6-Difluoro-1H-indazole-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
5,6-Difluoro-1H-indazole-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.